6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one
Overview
Description
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with chloro, benzodioxol, and phenyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The synthesis begins with the preparation of the benzodioxole intermediate. This involves the reaction of catechol with chloroform in the presence of a base to form 6-chloro-1,3-benzodioxole.
Etherification: The benzodioxole intermediate is then subjected to etherification with 6-chloro-4-phenyl-2H-chromen-2-one under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and halogen-substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: It has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3,4-dimethylchromen-2-one
Uniqueness
Compared to similar compounds, 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2O5/c24-17-9-22-21(28-12-29-22)6-14(17)11-27-20-10-19-16(7-18(20)25)15(8-23(26)30-19)13-4-2-1-3-5-13/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFRLKSCAWGIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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